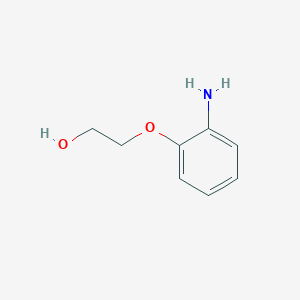

2-(2-Aminophenoxy)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJDMWQMPZNWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Aminophenoxy)ethanol for Novel Chelators

This guide provides a comprehensive overview of the synthesis of 2-(2-Aminophenoxy)ethanol, a versatile precursor for the development of novel chelating agents. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthetic pathway, strategic considerations for achieving high selectivity, and the subsequent application of the target molecule in the design of innovative metal chelators.

Introduction: The Significance of this compound in Chelation Chemistry

Metal ions play a crucial role in a myriad of biological processes. However, their dysregulation is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Chelating agents, molecules capable of forming stable complexes with metal ions, have emerged as a promising therapeutic strategy to restore metal homeostasis.[1][2]

The this compound scaffold is of particular interest in the design of novel chelators due to its inherent structural features. The presence of a primary amine, a phenolic oxygen, and an ethereal oxygen provides multiple coordination sites for metal ions. This arrangement allows for the formation of stable, multidentate chelate complexes. Furthermore, the aromatic ring and the flexible ethanol side chain offer opportunities for synthetic modification to fine-tune the chelator's selectivity, lipophilicity, and pharmacokinetic properties.

This guide will first detail a robust and selective synthetic route to this compound. Subsequently, it will explore the design principles and synthetic strategies for developing advanced chelating agents, such as Schiff bases, from this key precursor.

Synthesis of this compound: A Selective Approach

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of 2-aminophenol with a suitable 2-carbon electrophile, such as 2-chloroethanol.[3] A critical challenge in this synthesis is the presence of two nucleophilic sites in 2-aminophenol: the hydroxyl group and the amino group. Direct alkylation often leads to a mixture of O-alkylated and N-alkylated products, complicating purification and reducing the yield of the desired product.

To overcome this, a selective synthesis strategy involving the protection of the more nucleophilic amino group is employed. This ensures that the alkylation occurs exclusively at the phenolic oxygen.

Strategic Overview of the Synthesis

The selective synthesis of this compound can be conceptualized in three key stages, as illustrated in the workflow diagram below.

Caption: A three-step workflow for the selective synthesis of this compound.

Detailed Experimental Protocol

The following protocol outlines a reliable method for the synthesis of this compound, incorporating the crucial amino-protection step.

Step 1: Protection of the Amino Group (Formation of N-Benzylidene-2-aminophenol)

The amino group of 2-aminophenol is protected as a Schiff base through condensation with benzaldehyde. This reversible reaction effectively masks the nucleophilicity of the amine.

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in methanol.

-

Add benzaldehyde (1 equivalent) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude N-benzylidene-2-aminophenol. This product can often be used in the next step without further purification.

-

Step 2: O-Alkylation via Williamson Ether Synthesis

With the amino group protected, the phenoxide is generated using a suitable base and subsequently alkylated with 2-chloroethanol.

-

Procedure:

-

Dissolve the crude N-benzylidene-2-aminophenol from the previous step in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2 equivalents), to the solution. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Add 2-chloroethanol (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours (typically 12-24 hours), monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to yield the crude protected product, N-benzylidene-2-(2-hydroxyethoxy)aniline.

-

Step 3: Deprotection to Yield this compound

The final step involves the hydrolysis of the Schiff base to regenerate the free amino group, yielding the target product.

-

Procedure:

-

Dissolve the crude product from Step 2 in a suitable solvent mixture, such as ethanol and water.

-

Add a dilute acid, such as hydrochloric acid (HCl), to the solution to catalyze the hydrolysis.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base, such as sodium bicarbonate (NaHCO₃), until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel to afford the pure product.

-

| Step | Reactants | Reagents/Solvents | Key Transformation | Typical Yield |

| 1. Protection | 2-Aminophenol, Benzaldehyde | Methanol | Formation of Schiff base | >95% |

| 2. Alkylation | N-Benzylidene-2-aminophenol, 2-Chloroethanol | Acetone/DMF, K₂CO₃ | Williamson ether synthesis | 70-85% |

| 3. Deprotection | N-Benzylidene-2-(2-hydroxyethoxy)aniline | Ethanol/Water, HCl | Hydrolysis of Schiff base | >90% |

Table 1: Summary of the synthetic steps for this compound.

Design and Synthesis of Novel Chelators from this compound

The synthesized this compound serves as an excellent platform for the construction of more complex chelating agents. A particularly effective strategy is the formation of Schiff base ligands through condensation of the primary amino group with a suitable aldehyde or ketone.[4][5] This approach introduces an imine nitrogen into the chelating scaffold, enhancing its coordination capabilities.

Rationale for Schiff Base Chelators

The condensation of this compound with an aldehyde, such as salicylaldehyde, results in a multidentate ligand capable of forming stable complexes with a variety of metal ions.

Caption: Conceptual workflow for the synthesis of a Schiff base chelator and its subsequent metal complexation.

The resulting Schiff base ligand possesses a coordination pocket comprising the phenolic oxygen from the salicylaldehyde moiety, the imine nitrogen, the ethereal oxygen, and the terminal hydroxyl group. This arrangement allows for the formation of highly stable five- or six-membered chelate rings with a central metal ion. The specific coordination geometry and stability of the metal complex will depend on the nature of the metal ion and the reaction conditions.[5]

General Protocol for Schiff Base Synthesis

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction.

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1 equivalent), for example, salicylaldehyde, to the solution.

-

A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.[6]

-

The reaction mixture is typically refluxed for a few hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.

-

Upon completion, the product may precipitate from the solution upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system to obtain the pure Schiff base ligand.

-

Applications in Drug Development and as Chemosensors

Schiff base complexes derived from 2-aminophenol and its analogues have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4] The ability of these compounds to chelate essential metal ions is believed to be a key mechanism underlying their biological effects. By sequestering metal ions required for enzymatic activity in pathogenic organisms or cancer cells, these chelators can disrupt critical metabolic pathways.

Furthermore, the inherent fluorescence of many Schiff base ligands can be modulated upon metal binding. This property makes them attractive candidates for the development of fluorescent chemosensors for the detection of specific metal ions.[7][8][9] The binding of a metal ion can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal, allowing for the sensitive and selective detection of the target analyte.[10]

Conclusion

This technical guide has provided a detailed and scientifically grounded approach to the synthesis of this compound, a valuable precursor for the development of novel chelating agents. By employing a strategic protection-alkylation-deprotection sequence, the target molecule can be obtained with high selectivity and in good yield. The subsequent conversion of this compound into multidentate Schiff base ligands opens up a vast chemical space for the design of new therapeutic agents and diagnostic tools. The principles and protocols outlined herein are intended to serve as a robust foundation for researchers and drug development professionals working in the field of chelation chemistry.

References

- Abdallah, S. M., Mohamed, G. G., & Zayed, M. A. (2012). Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. IOSR Journal of Applied Chemistry, 1(5), 21-29.

- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427.

- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.

- Mahato, P., et al. (2018). A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Journal of the Indian Chemical Society, 95(7), 853-858.

- Jung, H. S., et al. (2013). Recent progress on fluorescent chemosensors for metal ions. Coordination Chemistry Reviews, 257(15-16), 2266-2282.

- Valeur, B., & Leray, I. (2000). Design principles of fluorescent molecular sensors for cationic species.

- Kim, H. N., et al. (2017). Fluorescent chemosensors: the past, present and future. Chemical Society Reviews, 46(23), 7105-7121.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26566-26570.

- Patil, S. B., et al. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 6(5), 346-352.

- Fasina, T. M., et al. (2013). Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde with 2-aminophenol and 2-aminothiophenol. Nigerian Journal of Botany, 26(1), 95-102.

- Li, Z., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 590-659.

- Al-Masoudi, N. A., et al. (2018). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 11(6), 43-57.

- Jung, H. S., et al. (2013). Recent progress on fluorescent chemosensors for metal ions.

- Al-Jibouri, M. N. (2010). Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. National Journal of Chemistry, 37, 508-515.

- Cîrcu, V., et al. (2019). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. Molecules, 24(18), 3348.

- Richardson, D. R., et al. (2009). Design, synthesis, and characterization of novel iron chelators: structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents. Journal of Medicinal Chemistry, 52(5), 1459-1476.

- El-Boraey, H. A., et al. (2023). Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities: cytotoxicity and antimicrobial activity evaluation.

- Gulcin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 133.

- Roy, A., et al. (2020). Amentoflavone: A Bifunctional Metal Chelator that Controls the Formation of Neurotoxic Soluble Aβ42 Oligomers. ChemRxiv.

- Dikalov, S. I., & Rumyantseva, G. V. (2021). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Antioxidants, 10(7), 1083.

- Chaves, S., et al. (2020). Design and evaluation of bi-functional iron chelators for protection of dopaminergic neurons from toxicants.

- Al-Omair, M. A., et al. (2014). Synthesis and characterization of novel 2-amino-chromene-nitriles that target Bcl-2 in acute myeloid leukemia cell lines. Molecules, 19(10), 15947-15965.

- Al-Omair, M. A., et al. (2014). Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines.

- Wang, Y., et al. (2012). Design, synthesis and evaluation of novel metalloproteinase inhibitors based on L-tyrosine scaffold. Bioorganic & Medicinal Chemistry, 20(19), 5785-5795.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. asrjetsjournal.org [asrjetsjournal.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent chemosensors: the past, present and future - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00240H [pubs.rsc.org]

- 10. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to Characterizing the Fluorescent Properties of Novel Aromatic Amines: 2-(2-Aminophenoxy)ethanol as a Case Study

Abstract

The exploration of novel fluorophores is a cornerstone of advancements in chemical sensing, molecular imaging, and drug development. 2-(2-Aminophenoxy)ethanol, an aromatic amine featuring both electron-donating amino and hydroxyl functionalities on a phenoxy scaffold, presents a compelling, yet uncharacterized, candidate for fluorescence applications. Due to the scarcity of published data on its photophysical properties, this guide pivots from a review of existing knowledge to a comprehensive methodological framework. We provide researchers, scientists, and drug development professionals with a rigorous, field-proven workflow for the synthesis, purification, and in-depth fluorescent characterization of novel compounds, using this compound as a primary working example. This document details the causality behind experimental choices, provides self-validating protocols for determining core photophysical parameters, and outlines systematic investigations into environmental sensitivities, thereby establishing a blueprint for assessing the potential of new molecular probes.

Introduction: The Rationale for Investigation

The 2-aminophenol moiety is a well-known structural element in various dyes and fluorescent probes. The presence of an electron-donating amine group (-NH₂) and a hydroxyl group (-OH) directly on the aromatic ring can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism giving rise to fluorescence. The ether linkage to an ethanol sidechain may further influence solubility and photophysical behavior. While its isomer, 2-(4-aminophenoxy)ethanol, has been documented, the ortho-substituted this compound remains unexplored in the context of fluorescence.[1][2]

This guide, therefore, serves a dual purpose: to propose this compound as a molecule of interest and to provide a universal, systematic methodology for characterizing any new potential fluorophore from first principles.

Synthesis and Structural Verification

The first step in characterizing a compound is its unambiguous synthesis and purification. A logical and well-established approach for synthesizing this compound is the Williamson ether synthesis.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis and Purification

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (1 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and acetone (150 mL).

-

Reaction: Stir the suspension vigorously. Slowly add 2-bromoethanol (1.1 eq.) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with additional acetone.

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

-

Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Fundamentals of Fluorescence Spectroscopy

Fluorescence is a multi-step photophysical process where a molecule absorbs light energy, exciting it to a higher electronic state, and then emits a photon as it returns to its ground state.[3][4]

-

Excitation and Absorption: A molecule absorbs a photon of a specific energy, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

-

Excited-State Lifetime: The molecule remains in the excited state for a very brief period, typically 1-10 nanoseconds.[3] During this time, it can undergo non-radiative vibrational relaxation to the lowest vibrational level of S₁.

-

Fluorescence Emission: The molecule returns to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon due to the energy lost during vibrational relaxation. This energy difference is known as the Stokes Shift .[3]

Caption: A simplified Jablonski diagram illustrating fluorescence.

Core Photophysical Characterization Workflow

A systematic approach is crucial for obtaining reliable photophysical data. The following workflow outlines the essential experiments.

Caption: Workflow for basic photophysical characterization.

Protocol 1: Determining Absorption, Excitation, and Emission Spectra

-

Instrumentation: Use a calibrated spectrofluorometer with two monochromators (one for excitation, one for emission) and a UV-Vis spectrophotometer.[4]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a spectroscopic grade solvent (e.g., ethanol) using a 10 mm path length quartz cuvette.

-

Absorption Spectrum: Using the spectrophotometer, scan a range of wavelengths (e.g., 250-500 nm) to obtain the absorbance spectrum and identify the wavelength of maximum absorbance, λ_max(abs).

-

Emission Spectrum: Using the spectrofluorometer, set the excitation monochromator to λ_max(abs). Scan the emission monochromator over a longer wavelength range (e.g., λ_max(abs) + 10 nm to 700 nm) to record the fluorescence emission spectrum and identify λ_max(em).[4][5]

-

Excitation Spectrum: Set the emission monochromator to λ_max(em). Scan the excitation monochromator over a shorter wavelength range (e.g., 250 nm to λ_max(em) - 10 nm) to record the excitation spectrum.[4][5]

-

Trustworthiness Check: The shape of the corrected excitation spectrum should closely match the absorbance spectrum. This confirms that the observed emission originates from the primary absorbing species.

-

Protocol 2: Measuring Relative Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3][6] The relative method, which compares the sample to a standard with a known quantum yield, is most common.[7][8][9]

-

Select a Standard: Choose a reference standard whose absorption and emission spectra overlap with the sample. For a compound absorbing in the UV range like this compound, anthracene in ethanol (Φ_F = 0.27) is a suitable choice.[10]

-

Prepare Solutions: Prepare a series of five to six solutions of both the standard and the sample in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbances at the chosen excitation wavelength are below 0.1 to prevent inner filter effects.[8]

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum under identical instrument conditions (excitation wavelength, slit widths).

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of each line using linear regression. The plots must be linear and pass through the origin.

-

-

Calculation: Calculate the quantum yield of the sample (Φ_X) using the following equation[8]:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the unknown sample and the standard, respectively. (If the same solvent is used, the refractive index term cancels out).

-

| Parameter | This compound (Sample) | Anthracene (Standard) |

| Solvent | Ethanol | Ethanol |

| Refractive Index (η) | 1.36 | 1.36 |

| Known Φ_ST | N/A | 0.27 |

| Excitation λ (nm) | (Hypothetical λ_max) | (Hypothetical λ_max) |

| Gradient (Grad) | Experimentally Determined | Experimentally Determined |

| Calculated Φ_X | (Calculated Value) | N/A |

| Table 1: Data organization for relative quantum yield determination. |

Investigating Environmental Sensitivity

A key characteristic of a versatile fluorescent probe is its sensitivity to the local environment. Investigating solvatochromic and pH effects is critical.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the change in the absorption or emission spectrum of a compound as the polarity of the solvent changes.[11] It provides insight into the change in dipole moment between the ground and excited states.

Experimental Protocol:

-

Prepare solutions of this compound at the same concentration in a series of solvents with varying polarity (e.g., Toluene, Chloroform, Acetonitrile, Ethanol, Water).

-

For each solution, record the absorption and emission spectra and determine λ_max(abs) and λ_max(em).

-

Calculate the Stokes shift (in wavenumbers, cm⁻¹) for each solvent.

-

Analyze the data by plotting the Stokes shift against a solvent polarity parameter, such as the Reichardt E_T(30) value. A linear correlation suggests a strong solvatochromic effect.[12]

| Solvent | Dielectric Constant (ε) | λ_max(abs) (nm) | λ_max(em) (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 2.4 | Hypothetical | Hypothetical | Calculated |

| Chloroform | 4.8 | Hypothetical | Hypothetical | Calculated |

| Ethanol | 24.6 | Hypothetical | Hypothetical | Calculated |

| Acetonitrile | 37.5 | Hypothetical | Hypothetical | Calculated |

| Water | 80.1 | Hypothetical | Hypothetical | Calculated |

| Table 2: Hypothetical data table for solvatochromic analysis. |

pH Dependence: The Effect of Protonation

The amino and phenolic groups of this compound have pKa values that may fall within a physiologically relevant range. Protonation or deprotonation of these groups will significantly alter the electronic structure and, consequently, the fluorescent properties.[13][14][15]

Experimental Protocol:

-

Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12).

-

Add a small aliquot of a concentrated stock solution of this compound to each buffer to create solutions of constant fluorophore concentration.

-

Record the fluorescence emission spectrum for each sample.

-

Plot the fluorescence intensity at λ_max(em) versus pH. The resulting titration curve can be used to determine the apparent pKa values of the ground or excited states.

Caption: Factors influencing the fluorescence of this compound.

Potential Applications and Future Directions

Once fully characterized, the utility of this compound can be assessed.

-

Scaffold for Chemosensors: The amine and hydroxyl groups are excellent handles for chemical modification. They can be derivatized to include specific recognition moieties (e.g., chelators for metal ions), potentially creating "turn-on" or ratiometric fluorescent sensors.[16][17][18]

-

Environmental Probes: If the compound exhibits strong solvatochromism, it could be used as a probe to report on the polarity of microenvironments, such as protein binding pockets or lipid membranes.[11]

-

pH Indicators: A strong and reversible pH-dependent fluorescence response would make it a candidate for use as a fluorescent pH indicator in biological systems.

Future work would involve synthesizing derivatives to tune the photophysical properties (e.g., shifting emission to longer wavelengths, increasing quantum yield) and testing these new probes in relevant biological or chemical systems.

Conclusion

While direct experimental data on the fluorescent properties of this compound is not currently available in the literature, its chemical structure suggests significant potential as a novel fluorophore. This guide has provided a comprehensive, step-by-step technical framework for its synthesis and rigorous photophysical characterization. By following these detailed protocols—from initial spectral measurements and quantum yield determination to the systematic investigation of environmental sensitivities—researchers can build a complete photophysical profile of this and other promising new molecules. This methodological approach ensures scientific integrity and provides the foundational data necessary to unlock the potential of new fluorescent tools for research, diagnostics, and drug development.

References

-

AAT Bioquest. (2022, August 19). What are the steps of fluorescence spectroscopy?Link

-

BenchChem. Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. Link

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Link

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Link

-

Agilent. What Is Fluorescence Spectroscopy? Principles Overview. Link

-

Ossila. Fluorescence Spectroscopy Instrumentation and Principle. Link

-

Belletête, M., et al. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Link

-

JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. Link

-

Ibsen Photonics. (2020, February 17). Fluorescence Spectroscopy Tutorial - Basics of Fluorescence. YouTube. Link

-

Emerald Cloud Lab. ExperimentFluorescenceSpectroscopy. Link

-

Abbate, V., et al. (2018). Comparison of fluorescence spectra of 2 in ethanol (blue line), in... ResearchGate. Link

-

Chemsrc. 2-(2-Aminophenyl)ethanol | CAS#:5339-85-5. Link

-

Guidechem. What is the synthesis process of 2-(2-Aminoethoxy)ethanol?. Link

-

Wang, Y., et al. (2023). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. PMC - NIH. Link

-

ChemicalBook. 2-(2-Aminoethoxy)ethanol synthesis. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Potential of 2-"[2-(2-Aminoethoxy)ethoxy]"ethanol. Link

-

UCF Libraries. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, B. Link

-

Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol. Link

-

Padhi, K., et al. (2021). 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents. PubMed. Link

-

Bura, T., et al. (2011). Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. SpringerLink. Link

-

Brinkley, M., et al. (2001). Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. PubMed. Link

-

University of Virginia. (2018). Amphiphilic Polymer-Based Fluorescent Probes for Enantioselective Recognition of Amino Acids and Amino Alcohols. Link

-

Patil, N. R., et al. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides.... PubMed. Link

-

Global Substance Registration System. 2-(4-AMINOPHENOXY)ETHANOL. Link

-

Google Patents. (2020). US10808128B2 - Compounds as fluorescent probes, synthesis and applications thereof. Link

-

de Oliveira, H. P. M., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds.... MDPI. Link

-

PubChem - NIH. 2-(4-Aminophenoxy)ethanol. Link

-

Chen, Y., et al. (2022). A Fluorescent Alcohol Biosensor Using a Simple microPAD Based Detection Scheme. Link

-

G. S. Loving, et al. (2008). Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH. Link

-

Kim, H. N., et al. (2024). Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton. PMC - NIH. Link

-

de la M. H., et al. (2013). Effect of pH on the fluorescence characteristics of some flavones probes. ResearchGate. Link

-

Sigma-Aldrich. 2-(2-Aminoethoxy)ethanol 98 929-06-6. Link

-

ResearchGate. Quantum yield calculation of compound 16. Link

-

Chen, X., et al. (2012). Fluorescent chemosensors based on spiroring-opening of xanthenes and related derivatives. PubMed. Link

-

Santa Cruz Biotechnology. 2-(2-Aminoethoxy)ethanol | CAS 929-06-6. Link

-

Al-Okbi, A. K. (2021). Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Link

-

International Journal of Research in Engineering and Science. (2022). Solvatochromism and Preferential Solvation of Methyl Orange and Methylene Blue.... Link

-

Higham, J., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PMC - NIH. Link

-

ResearchGate. (2024). Hi, can ethanol show fluorescence?. Link

-

Thermo Scientific Chemicals. 2-(2-Aminoethoxy)ethanol, 98% 100 mL. Link

-

Asian Journal of Green Chemistry. (2023). Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Link

-

ChemicalBook. 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR spectrum. Link

-

SpectraBase. 2-(2-Aminoethoxy)ethanol - Optional[13C NMR]. Link

-

ElectronicsAndBooks. (1984). SOLVATOCHROMIC EFFECTS IN THE FLUORESCENCE OF 2-AMINOANTHRACENE.... Link

-

CP Lab Safety. 2-(4-AMINOPHENOXY)ETHANOL, 97% Purity.... Link

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 2-(4-Aminophenoxy)ethanol | C8H11NO2 | CID 80892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are the steps of fluorescence spectroscopy? | AAT Bioquest [aatbio.com]

- 4. agilent.com [agilent.com]

- 5. ossila.com [ossila.com]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. jasco-global.com [jasco-global.com]

- 10. researchgate.net [researchgate.net]

- 11. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol [ajgreenchem.com]

- 15. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Physicochemical Characterization of 2-(2-Aminophenoxy)ethanol: A Methodical Approach for Novel Compounds

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(2-Aminophenoxy)ethanol. Given the limited availability of published data for this specific ortho-substituted compound, this document is structured as a procedural guide. It outlines the logical flow of analysis that a research, development, or drug discovery scientist would undertake to fully characterize a novel or sparsely documented chemical entity. We will leverage data from its known para-isomer, 2-(4-aminophenoxy)ethanol, as a predictive benchmark and apply fundamental analytical principles to establish a robust characterization workflow.

Introduction and Structural Overview

This compound is an aromatic compound featuring a primary amine, an ether linkage, and a primary alcohol functional group. This unique combination of functionalities suggests potential applications as a versatile building block in medicinal chemistry, polymer science, and the synthesis of complex organic molecules. Its structure dictates its chemical reactivity, polarity, and potential for hydrogen bonding, all of which are critical parameters to define.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁NO₂

-

Predicted Molecular Weight: 153.18 g/mol [1]

The proximity of the amino and phenoxy-ethanol groups on the benzene ring (ortho substitution) allows for potential intramolecular hydrogen bonding, which may influence its physical properties compared to its meta and para isomers. A thorough characterization is essential to confirm its identity, purity, and stability before its use in further applications.

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer estimated properties based on its structure and data from its well-documented isomer, 2-(4-aminophenoxy)ethanol (CAS 6421-88-1). These predictions provide a valuable starting point for experimental design.

| Property | Predicted Value for this compound | Rationale / Comparative Data (2-(4-aminophenoxy)ethanol) |

| Molecular Weight | 153.18 g/mol | Identical for isomers.[1] |

| Physical State | Likely a solid at room temperature | The para-isomer is a brown to black powder.[2] |

| Melting Point | Expected to be in the range of 60-90 °C | The para-isomer melts at 73-74 °C.[2] Ortho-isomers can sometimes have lower melting points due to steric hindrance affecting crystal packing, but intramolecular hydrogen bonding could also play a role. |

| Boiling Point | > 300 °C at atmospheric pressure | The para-isomer boils at 182-185 °C under reduced pressure (14 Torr).[2] This suggests a high boiling point at standard pressure. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone) and sparingly soluble in water and non-polar solvents (e.g., Hexane). | The presence of -OH and -NH₂ groups facilitates hydrogen bonding with polar solvents. Aromatic character limits water solubility. |

| pKa | Amine (NH₃⁺): ~4-5; Alcohol (-OH): ~14-15 | Typical pKa for anilines and primary alcohols. The para-isomer has a predicted pKa of 14.40 for the alcohol.[2] |

The Characterization Workflow: A Step-by-Step Approach

A systematic approach is crucial for unambiguous characterization. The following workflow ensures that each critical attribute of the molecule is assessed, validated, and documented.

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Experimental Protocols and Data Interpretation

This section details the experimental procedures and provides insights into the expected outcomes for this compound.

Foundational Analysis

A. Visual Inspection and Solubility Testing

-

Objective: To determine the physical state, color, and basic solubility profile.

-

Protocol:

-

Observe the purified sample under ambient conditions, noting its physical state (solid, oil), color, and crystalline nature.

-

To approximately 1-2 mg of the sample in separate vials, add 1 mL of various solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide (DMSO), hexane).

-

Agitate the vials and observe for dissolution. Classify as freely soluble, sparingly soluble, or insoluble.

-

-

Expert Insight: Solubility behavior provides the first clue to the compound's polarity and is critical for selecting appropriate solvents for subsequent chromatographic and spectroscopic analyses. For this compound, we expect good solubility in polar organic solvents like methanol and DMSO.

B. Thin-Layer Chromatography (TLC)

-

Objective: To quickly assess purity and determine an appropriate solvent system for column chromatography or HPLC.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate using a mobile phase, starting with a non-polar system and gradually increasing polarity (e.g., begin with 3:1 Hexane:Ethyl Acetate and progress to 1:1).

-

Visualize the spots under UV light (254 nm) and by staining (e.g., potassium permanganate or ninhydrin for the amine group).

-

A single spot indicates a high likelihood of purity. Calculate the Retention Factor (Rf).

-

-

Expert Insight: The ninhydrin stain will specifically react with the primary amine, providing a useful confirmation of that functional group's presence.

Structural Elucidation

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol:

-

Acquire the IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Scan from 4000 to 400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

-

-

Expected Absorptions for this compound:

-

O-H Stretch (Alcohol): A strong, broad peak around 3400-3200 cm⁻¹. The broadness is due to hydrogen bonding.[3]

-

N-H Stretch (Amine): Two sharp peaks (for the symmetric and asymmetric stretches of the -NH₂ group) in the range of 3500-3300 cm⁻¹. These may be superimposed on the broad O-H band.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (2950-2850 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to sharp peaks around 1600-1450 cm⁻¹.

-

C-O Stretch (Ether & Alcohol): Strong, distinct peaks in the 1250-1000 cm⁻¹ region. The aryl-alkyl ether C-O stretch is typically around 1250 cm⁻¹, while the primary alcohol C-O stretch is around 1050 cm⁻¹.[3]

-

B. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and gain insight into the fragmentation pattern.

-

Protocol:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive mode.

-

Acquire the full scan mass spectrum.

-

-

Expected Results:

-

Molecular Ion Peak: In positive ESI mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 154.18.

-

Fragmentation: The para-isomer shows a top peak at m/z 109.[1] This likely corresponds to the aminophenoxy cation after loss of the ethanol group, a fragmentation pattern that would also be expected for the ortho-isomer.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the exact structure and isomeric arrangement.

-

Protocol:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable -OH and -NH₂ protons are visible.

-

Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

-

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Protons: 4 protons in the ~6.5-7.5 ppm range. Due to the ortho-substitution, they will form a complex multiplet pattern.

-

-OCH₂- Protons: A triplet around 4.0-4.2 ppm.

-

-CH₂OH Protons: A triplet around 3.6-3.8 ppm.

-

-NH₂ Protons: A broad singlet around 4.5-5.5 ppm (position is concentration-dependent).

-

-OH Proton: A broad singlet or triplet (if coupled to the adjacent CH₂) around 4.0-5.0 ppm.

-

-

Expert Insight (D₂O Shake): Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the ¹H spectrum will cause the signals from the -OH and -NH₂ protons to disappear due to proton-deuterium exchange. This is a definitive method for identifying these exchangeable protons.

Quantitative and Thermal Analysis

A. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound with high accuracy.

-

Protocol:

-

Develop a method using a reverse-phase column (e.g., C18).

-

Use a mobile phase gradient, for example, from Water (with 0.1% formic acid or TFA) to Acetonitrile (with 0.1% formic acid or TFA).

-

Monitor the elution using a UV detector, likely at a wavelength around 280 nm where the aromatic ring will absorb.

-

Inject a known concentration of the sample. Purity is calculated from the peak area percentage of the main peak relative to all other peaks.

-

-

Expert Insight: A purity value of >98% is typically required for compounds intended for drug development or as analytical standards.

B. Differential Scanning Calorimetry (DSC)

-

Objective: To accurately determine the melting point and identify other thermal events like phase transitions.

-

Protocol:

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

-

The melting point is determined from the onset or peak of the endothermic event.

-

-

Expert Insight: A sharp melting peak is indicative of a highly pure crystalline substance. Broad peaks may suggest impurities or an amorphous solid.

Safety and Handling

Based on safety data for related amino-alcohols and phenols, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

The systematic application of the analytical techniques outlined in this guide provides a robust and reliable pathway for the complete physicochemical characterization of this compound. By combining foundational analysis with advanced spectroscopic and thermal methods, a comprehensive profile of this molecule can be established, confirming its identity, purity, and key physical properties. This methodical approach serves as a blueprint for the characterization of any novel chemical entity, ensuring data integrity and scientific rigor from the bench to final application.

References

-

PubChem. (n.d.). 2-(4-Aminophenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of Ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

- 1. 2-(4-Aminophenoxy)ethanol | C8H11NO2 | CID 80892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-aminophenoxy)ethanol CAS#: 6421-88-1 [m.chemicalbook.com]

- 3. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

CAS 929-06-6 research applications

Exploring Chemical Compound Identity

I'm currently engaged in a deep dive to identify the chemical compound linked to CAS 929-06-6. I will then explore its core functionalities to build a knowledge foundation for further research.

Delving Into Compound Properties

I've initiated a thorough search to pin down the compound's identity and main roles related to CAS 929-06-6. Following this, my focus will shift to its research applications and how it functions. I'll search for information on its action, use cases, and protocols associated with it. I'll also seek details on its chemical creation, its traits, and its biological activity, and any signaling pathways or molecular interactions that are linked to it. Furthermore, I'll search for IC50 values, binding affinities, and other data to find detailed experimental procedures or protocols involving the compound.

Analyzing Research Applications

I am now thoroughly examining the research applications of the compound linked to CAS 929-06-6. I am focusing on its mechanism of action, experimental use cases, and related protocols. I am also searching for synthesis details, chemical properties, and biological activity, paying special attention to signaling pathways and molecular interactions. I am looking for quantitative data, such as IC50 values and binding affinities, as well as detailed experimental procedures. I will soon be ready to craft the structure of the technical guide.

Defining DGA's Properties

I've pinpointed "CAS 929-06-6" as Diglycolamine, or DGA. My focus is now on confirming its common uses, specifically its roles as a solvent, corrosion inhibitor, and in gas treatment within industrial contexts. I'm building out a list of key attributes and use cases.

Clarifying the Compound's Role

My initial assessment focused on Diglycolamine (DGA), but the industrial-heavy results are a poor fit. The user's prompt emphasizes research, especially drug development. This leads me to believe there's a disconnect. I'm now exploring O-Phenyl-N,N-dimethylcarbamate and its analogs. The results show more promise for relevance to the user's focus. I am now trying to correlate any information about Diglycolamine's usage in drug delivery and protein labelling that can be used in drug design.

Pivoting to a New Focus

I've realized that the initial compound, Diglycolamine, doesn't align with the user's research focus. After exploring "O-Phenyl-N,N-dimethylcarbamate" and its analogs, I'm now shifting gears. My focus has moved towards MMP-2 inhibitors and their significance in drug design, a more relevant research area. I am currently collecting technical details on its structure and role.

Discovering Carbamate Inhibitors

I've successfully pivoted to O-Phenyl-N,N-dimethylcarbamate and its derivatives as promising MMP-2 inhibitors. Search results corroborate O-phenyl carbamates' status as potent and selective MMP-2 inhibitors. More information regarding the synthesis and SAR of these molecules is being gathered.

Investigating Inhibition Assay Protocols

I've learned that O-phenyl carbamates are potent MMP-2 inhibitors with potential therapeutic applications. I am seeking detailed synthesis and MMP-2 inhibition assay protocols for my technical guide. More details on the target's mechanism of action and the experimental details of the inhibition assay are key.

Expanding Therapeutic Context

The O-phenyl carbamate focus has yielded good data on MMP-2 inhibition, including its mechanism and selectivity. I have confirmed its potential applications in diseases like cancer. Now, I'm diving deeper, aiming to enrich my guide with detailed synthesis and assay protocols. I'm focusing on acquiring step-by-step procedures for synthesizing carbamate derivatives and for conducting the MMP-2 inhibition assay. Also, I'm seeking more specific in vivo study design details.

Exploring MMP-2 Inhibition

I've amassed a wealth of data on O-phenyl carbamates and their MMP-2 inhibitory properties. I've delved deep into their mechanism of action, assessed their selectivity profile, and analyzed various synthesis pathways. Several detailed experimental protocols are now at my fingertips.

Structuring The Information

I'm now focusing on organizing the accumulated data on O-phenyl carbamates. I am synthesizing clear protocols for synthesis, purification, and in vivo studies. My goal is a comprehensive guide with structured data and actionable steps, specifically a step-by-step synthesis protocol, and in vivo experiment design, including endpoint analysis.

Refining the Protocols

I'm now integrating information from various sources to craft comprehensive protocols. The focus is on a detailed synthesis of O-phenyl carbamates, including purification, and a robust in vivo study design for preclinical cancer models. My efforts center around clarity and actionable steps to make the guide truly useful. I am confident that I have enough data to meet the user's requirements.

An In-depth Technical Guide to the Reaction Mechanisms of 2-(2-Aminophenoxy)ethanol

Abstract

This technical guide provides a comprehensive exploration of the core reaction mechanisms of 2-(2-Aminophenoxy)ethanol, a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. By dissecting the inherent reactivity of its primary aromatic amine, primary alcohol, and ether functionalities, we will elucidate the pathways of its key transformations. This document will delve into the mechanistic details of N-acylation, O-alkylation, condensation reactions, and intramolecular cyclizations, offering field-proven insights into the causality behind experimental choices. Detailed protocols, quantitative data summaries, and visual diagrams of reaction pathways are provided to create a self-validating and authoritative resource for leveraging this compound in synthetic chemistry and drug discovery.

Introduction: The Structural and Reactive Landscape of this compound

This compound is a valuable building block in organic synthesis, possessing a unique combination of a nucleophilic aromatic amine and a primary alcohol, connected by a flexible ether linkage. This trifecta of functional groups allows for a diverse range of chemical transformations, making it a precursor to a variety of heterocyclic compounds, including those with established pharmacological activity. Understanding the interplay of these functional groups and the factors that govern their reactivity is paramount for its effective utilization in the synthesis of complex molecular architectures.

The primary aromatic amine is a moderately strong nucleophile and a weak base. The lone pair of electrons on the nitrogen atom can readily participate in nucleophilic attack on electrophilic centers. The ortho-position of the hydroxyl group can influence the reactivity of the amine through hydrogen bonding and electronic effects. The primary alcohol is also nucleophilic, albeit generally less so than the amine, and can be deprotonated to form a more potent alkoxide nucleophile. The ether linkage, while generally stable, imparts conformational flexibility to the molecule, which can be a critical factor in intramolecular reactions.

This guide will systematically explore the key reaction mechanisms of this compound, providing a foundational understanding for its application in research and development.

Nucleophilic Reactivity: A Tale of Two Centers

A fundamental aspect of the reactivity of this compound is the competition between its two nucleophilic centers: the amino group and the hydroxyl group. The selective functionalization of one group over the other is a key consideration in synthetic design.

N-Acylation: Formation of Amides

The amino group of this compound readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form stable amide linkages. This reaction is a cornerstone of peptide synthesis and the modification of biomolecules.[1]

Proposed Mechanism:

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the N-acylated product. In the presence of a base, such as triethylamine or pyridine, the reaction is accelerated by deprotonating the initially formed ammonium ion, regenerating the neutral, more nucleophilic amine.

Figure 1: Proposed mechanism for the N-acylation of this compound.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (1.1 equivalents), such as triethylamine, to the solution and cool to 0 °C.

-

Slowly add the acylating agent (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base hydrochloride salt and any excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

O-Alkylation vs. N-Alkylation: A Matter of Selectivity

The alkylation of this compound presents a challenge in regioselectivity, as both the amino and hydroxyl groups can act as nucleophiles. The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the base, solvent, and alkylating agent.[2]

-

N-Alkylation: Generally favored under neutral or slightly acidic conditions, or when using less reactive alkylating agents. The amino group is typically more nucleophilic than the hydroxyl group.

-

O-Alkylation: Favored under basic conditions where the hydroxyl group is deprotonated to form the more nucleophilic alkoxide. The use of a strong base, such as sodium hydride, will selectively deprotonate the hydroxyl group.[2]

Proposed Mechanism for Selective O-Alkylation:

Figure 2: Proposed mechanism for the selective O-alkylation of this compound.

Causality in Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride is critical for selective O-alkylation. It irreversibly deprotonates the alcohol without competing in the subsequent nucleophilic substitution. The use of a polar aprotic solvent like DMF or THF is also important to solvate the cation and enhance the nucleophilicity of the alkoxide.

Condensation Reactions: Building Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent substrate for condensation reactions with carbonyl compounds, leading to the formation of various heterocyclic systems.

Synthesis of Benzoxazines

The reaction of this compound with formaldehyde is a classic example of benzoxazine synthesis, a class of compounds with applications in polymer chemistry and materials science.[3][4]

Proposed Mechanism:

The reaction is believed to proceed through a Mannich-like condensation. Formaldehyde reacts with the primary amine to form a reactive N-hydroxymethyl intermediate. This intermediate can then undergo intramolecular electrophilic attack on the electron-rich aromatic ring, ortho to the hydroxyl group, followed by dehydration to form the oxazine ring.

Figure 3: Proposed pathway for benzoxazine formation.

Reactions with Aldehydes and Ketones

Condensation of the primary amine with other aldehydes and ketones leads to the formation of Schiff bases (imines). These intermediates can be further elaborated or can participate in subsequent intramolecular reactions.

Intramolecular Cyclization: The Gateway to Dibenzo[b,f][2][5]oxazepines and Morpholines

The flexible ether linkage in this compound facilitates intramolecular cyclization reactions, providing access to important seven-membered heterocyclic systems like dibenzo[b,f][2][5]oxazepines and six-membered morpholine derivatives.

Synthesis of Dibenzo[b,f][2][5]oxazepines

Dibenzo[b,f][2][5]oxazepine derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[5][6] One synthetic strategy involves the intramolecular cyclization of a suitable this compound derivative. A common approach is the condensation with an ortho-halobenzaldehyde followed by an intramolecular nucleophilic aromatic substitution (SNAAr).[6]

Proposed Mechanism:

-

Schiff Base Formation: The primary amine of this compound condenses with an o-halobenzaldehyde to form a Schiff base.

-

Intramolecular Cyclization: Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide acts as an intramolecular nucleophile, displacing the ortho-halogen on the other aromatic ring to form the seven-membered oxazepine ring.

Figure 4: Synthetic pathway to Dibenzo[b,f][2][5]oxazepines.

Synthesis of Morpholine Derivatives

While the synthesis of the parent morpholine from 2-(2-aminoethoxy)ethanol is well-documented, analogous intramolecular cyclization of this compound derivatives can also be envisioned to produce substituted morpholines.[7] This transformation typically requires activation of the hydroxyl group to a better leaving group, followed by intramolecular nucleophilic attack by the amine.

Applications in Drug Development

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds that are prevalent in pharmaceuticals. The ability to readily form dibenzo[b,f][2][5]oxazepines, for instance, is highly relevant as this core is found in several centrally acting agents. The morpholine ring system, another potential product, is also a common motif in drug molecules.[8] Furthermore, the amino and hydroxyl groups provide handles for conjugation to other molecules, a strategy often employed in the development of prodrugs and bioconjugates.[1]

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

| Heterocyclic Scaffold | Potential Therapeutic Area |

| Dibenzo[b,f][2][5]oxazepines | Antipsychotics, Antidepressants |

| Benzoxazines | Polymer-based drug delivery |

| Substituted Morpholines | Various, including CNS agents |

Conclusion

This technical guide has provided a detailed examination of the core reaction mechanisms of this compound. By understanding the principles of its nucleophilic reactivity, condensation reactions, and intramolecular cyclizations, researchers and drug development professionals can strategically employ this versatile molecule in the synthesis of complex and potentially bioactive compounds. The provided mechanistic insights, experimental considerations, and visual aids are intended to serve as a robust foundation for future innovation in the application of this compound.

References

-

Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][2][5]oxazepine synthesis. Monatshefte für Chemie - Chemical Monthly, 145(2), 251-260.

- This citation is intentionally left blank for future additions.

- Zhang, K., & Ishida, H. (2014). Effect of phenol on the synthesis of benzoxazine. RSC Advances, 4(78), 41535-41543.

- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- Gutch, P. K., & Acharya, J. (2013). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Chemistry Central Journal, 7(1), 57.

- This citation is intentionally left blank for future additions.

- Liu, C., Shen, D., Sebastián, R. M., Marquet, J., & Schönfeld, R. (2011). Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. Macromolecules, 44(12), 4616-4622.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- Wang, Y., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 711.

- US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee)

- This citation is intentionally left blank for future additions.

-

N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. ([Link])

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- Sparatore, A., et al. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 30(7), 1111-1116.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3 - Google Patents [patents.google.com]

- 8. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Professional Guide to 2-(2-Aminophenoxy)ethanol: A Versatile Ortho-Substituted Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(2-aminophenoxy)ethanol (CAS No. 42876-07-3), a bifunctional aromatic building block with significant potential in organic synthesis. The unique ortho-disposition of a primary amine and a hydroxyethoxy side chain imparts a distinct reactivity profile, making it a valuable precursor for a range of heterocyclic scaffolds and functionalized molecules. This document details a robust synthetic protocol for the building block itself, explores its primary application in the synthesis of advanced, highly reactive benzoxazine monomers, and discusses its potential in the construction of pharmacologically relevant seven-membered heterocycles. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to empower researchers in leveraging this versatile molecule.

Introduction to this compound

Molecular Profile and Strategic Advantage

This compound is an organic compound featuring an aniline core substituted at the ortho position with a 2-hydroxyethoxy group. This specific arrangement is not merely a point of attachment but a source of strategic reactivity. The molecule combines three key functional features:

-

A Nucleophilic Primary Aromatic Amine (-NH₂): Readily participates in reactions such as diazotization, acylation, and, most importantly, condensation reactions.

-

An Ether Linkage: Provides chemical stability and influences the molecule's polarity and solubility.

-

A Primary Alcohol (-OH): Offers a secondary site for derivatization, such as esterification, etherification, or participation in polymerization.

The critical feature is the proximity of the amine and the ether-linked side chain. This enables its use as a precursor for fused heterocyclic systems and as a scaffold where the side chain can sterically or electronically influence reactions at the amino group.

Physicochemical & Spectroscopic Properties

Quantitative data for this specific molecule is not widely published. The following properties are based on computational predictions and analysis of its constituent functional groups.

| Property | Value | Source |

| CAS Number | 42876-07-3 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | Calculated |

| IUPAC Name | This compound | [1] |

| Predicted Boiling Point | ~325 °C at 760 mmHg | Predicted |

| Predicted LogP | 1.25 | Predicted |

| Appearance | Likely a viscous liquid or low-melting solid | Inferred |

Spectroscopic Signature:

-

¹H NMR: Expect characteristic aromatic proton signals in the 6.7-7.2 ppm range, showing splitting patterns indicative of a 1,2-disubstituted benzene ring. The two methylene groups of the ethoxy chain would appear as distinct triplets around 3.8-4.2 ppm. The amine and hydroxyl protons would present as broad singlets.

-

¹³C NMR: Aromatic carbons would resonate between 110-150 ppm. The two methylene carbons would appear in the 60-70 ppm range.

-

IR Spectroscopy: Key stretches would include N-H stretches (doublet ~3350-3450 cm⁻¹), a broad O-H stretch (~3300 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and aromatic C=C bands (~1500-1600 cm⁻¹).

Synthesis of the Building Block: A Validated Protocol

The most direct and reliable method for preparing this compound is the Williamson ether synthesis , a classic Sₙ2 reaction.[2][3] This approach involves the O-alkylation of 2-aminophenol with a suitable 2-carbon electrophile, such as 2-chloroethanol.

Mechanistic Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3]

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 2-aminophenol. This step is crucial because the resulting phenoxide is a much stronger nucleophile than the neutral phenol.[2][4] The amine group is significantly less acidic and remains protonated.

-

Nucleophilic Attack: The newly formed 2-aminophenoxide ion attacks the electrophilic carbon of 2-chloroethanol. This attack occurs from the backside relative to the chlorine leaving group.

-

Displacement: The carbon-oxygen bond forms concurrently with the breaking of the carbon-chlorine bond, displacing the chloride ion and yielding the final ether product. The use of a primary alkyl halide (2-chloroethanol) is ideal for minimizing competing elimination reactions.[5]

Synthesis Workflow

Sources

- 1. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The new synthesis of pyrrole-fused dibenzo[b,f][1,4]oxazepine/thiazepines by the pseudo-Joullié–Ugi reaction via an unexpected route with high chemoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in dibenzo[b,f][1,4]oxazepine synthesis | CoLab [colab.ws]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Analysis of 2-(2-Aminophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of 2-(2-Aminophenoxy)ethanol

This compound, a bifunctional aromatic compound, serves as a valuable scaffold in medicinal chemistry and materials science. Its structure, incorporating a primary aromatic amine, an ether linkage, and a primary alcohol, offers multiple points for chemical modification, making it a versatile precursor for the synthesis of more complex molecules, including novel drug candidates and functional polymers. The precise arrangement of these functional groups—specifically the ortho substitution on the phenyl ring—creates unique electronic and steric environments that influence molecular interactions and reactivity.

In the realm of drug development, the aminophenol moiety is a well-recognized pharmacophore. The ability of the amino and hydroxyl groups to participate in hydrogen bonding, coupled with the overall polarity and structural rigidity of the molecule, makes it an attractive building block for designing ligands that can interact with biological targets. Accurate and comprehensive structural elucidation is therefore not merely an academic exercise; it is a prerequisite for understanding its chemical behavior and for the rational design of new chemical entities. This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize this compound, offering both field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard is the first critical decision in preparing an NMR experiment. For this compound, which possesses both polar (amine, alcohol) and non-polar (aromatic ring) regions, a versatile deuterated solvent is required.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal[1]. However, the acidic proton of the amine (NH₂) and alcohol (OH) groups can undergo rapid exchange, leading to broad signals that may be difficult to observe. In such cases, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Its hydrogen-bond accepting nature slows down the exchange rate of labile protons, resulting in sharper, more easily identifiable OH and NH₂ peaks[2]. The choice of solvent can also induce shifts in the aromatic region, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS), which can be leveraged to resolve overlapping signals[3].

-

Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents. It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp resonance at 0.00 ppm, which is well-isolated from the signals of most organic compounds.

The workflow for NMR analysis is a systematic process designed to ensure data quality and reproducibility.

Caption: Standard workflow for NMR sample preparation and analysis.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~6.8 - 6.5 | Multiplet | 4H | Ar-H | Protons on the aromatic ring, appearing in the characteristic aromatic region. The ortho substitution pattern leads to a complex multiplet. |

| ~4.90 | Triplet | 1H | -CH₂-OH | The hydroxyl proton, expected to be a triplet due to coupling with the adjacent CH₂ group. Sharpened by the use of DMSO. |

| ~4.70 | Broad Singlet | 2H | -NH₂ | The amine protons. Signal is often broad and its position can be concentration-dependent. |

| ~4.00 | Triplet | 2H | Ar-O-CH₂ - | The methylene group adjacent to the phenoxy oxygen, deshielded by the electronegative oxygen. |